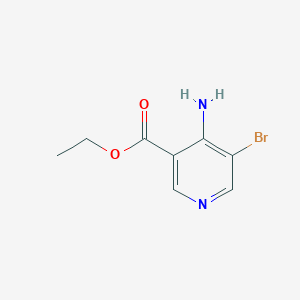
Spiranthol A
Descripción general
Descripción
Spiranthol A is a natural dihydrophenanthrene compound isolated from the roots of the orchid species Spiranthes sinensis var. amoena . This compound is notable for its unique isopentenyl substituent, which distinguishes it from other phenanthrene derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spiranthol A can be synthesized through various spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques . The isolation and structure elucidation of this compound involve the use of advanced spectroscopic methods to determine its unique chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be derived from natural sources, particularly from the roots of Spiranthes sinensis var. amoena . The extraction process involves isolating the compound from the plant material using organic solvents and chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Spiranthol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include spiranthol-B, spirasineol-A, and spiranthoquinone . These derivatives are obtained through chemical conversions and are characterized by their unique structural features .
Aplicaciones Científicas De Investigación
Spiranthol A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the properties and reactions of dihydrophenanthrenes . In biology, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties . In medicine, the compound is explored for its potential therapeutic applications, such as in the treatment of various diseases . In industry, this compound is utilized in the development of new materials and products, including pharmaceuticals and cosmetics .
Mecanismo De Acción
The mechanism of action of Spiranthol A involves its interaction with specific molecular targets and pathways . The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, this compound may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, the compound may interact with receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Spiranthol A is unique among dihydrophenanthrene derivatives due to its isopentenyl substituent . Similar compounds include spiranthol-B, spirasineol-A, and spiranthoquinone . These compounds share structural similarities with this compound but differ in their specific substituents and functional groups .
Propiedades
IUPAC Name |
7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-12(2)4-6-16-15-7-5-13-10-14(23-3)11-19(22)20(13)17(15)8-9-18(16)21/h4,8-11,21-22H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNSLYFKVUHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)OC)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate](/img/structure/B3027210.png)
![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)
